MA242 free base

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is MA242 free base

Mechanism of Action

MA242 free base is a bifunctional molecule that simultaneously targets two key proteins:

- MDM2: A negative regulator of the tumor suppressor p53.

- NFAT1: A transcription factor implicated in tumor cell survival and proliferation [1] [2].

Its mechanism is illustrated below:

This compound simultaneously binds MDM2 and NFAT1, inducing their degradation and inhibiting transcription, leading to apoptosis.

Biological Activity & Experimental Data

This compound demonstrates potent and selective anti-cancer activity in both cellular and animal models.

In Vitro Efficacy

The table below summarizes the inhibitory effects of this compound on the viability of various human pancreatic cancer cell lines after a 72-hour treatment [1]:

| Cell Line | p53 Status | IC₅₀ (μM) |

|---|---|---|

| Panc-1 | Mutant | 0.14 |

| Mia-Paca-2 | Mutant | 0.14 |

| AsPC-1 | Mutant | 0.15 |

| BxPC-3 | Wild-type | 0.25 |

| HPAC | Wild-type | 0.40 |

| HPDE (Normal) | Normal cell | 5.81 |

This compound also significantly reduces MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM) within 24 hours [1]. It induces apoptosis (programmed cell death) and exhibits selective cytotoxicity against Hepatocellular Carcinoma (HCC) cells with IC₅₀ values between 0.1 and 0.31 μM [1] [3].

In Vivo Efficacy

In mouse models of pancreatic cancer, this compound administered intraperitoneally (IP) potently inhibited tumor growth [1] [2]:

| Tumor Model | Dosage | Treatment Schedule | Result |

|---|---|---|---|

| Panc-1 orthotopic tumors | 2.5 mg/kg & 5 mg/kg | IP; 5 days/week for 5 weeks | 56.1% & 82.5% tumor growth inhibition |

| AsPC-1 orthotopic tumors | 10 mg/kg | IP; 5 days/week for 3 weeks | 89.5% tumor growth inhibition |

These effects were achieved without significant host toxicity or changes in average body weight [1].

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key experimental methodologies.

Cell Viability Assay (MTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [1] [2].

- Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells.

- Procedure:

- Seed cells in plates and allow to adhere.

- Treat cells with this compound at a range of concentrations (e.g., 0.05, 0.5, and 5 μM).

- Incubate for 72 hours.

- Add MTT reagent and incubate further to allow formazan crystal formation.

- Dissolve crystals and measure the absorbance to calculate cell viability and IC₅₀.

Western Blot Analysis

This protocol is used to detect changes in MDM2 and NFAT1 protein levels after treatment [1] [2].

- Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1).

- Procedure:

- Treat cells with this compound at concentrations of 0, 0.1, 0.2, and 0.5 μM.

- Incubate for 24 hours.

- Lyse cells and extract total protein.

- Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.

- Probe membrane with specific anti-MDM2 and anti-NFAT1 antibodies.

- Use a secondary antibody conjugated to a detection system (e.g., HRP) to visualize protein bands. A observed decrease in band intensity indicates protein degradation.

Animal Model Study

This protocol assesses the efficacy of this compound in living organisms [1] [2].

- Animals: Female 4-6 week old athymic nude mice.

- Procedure:

- Implant AsPC-1-Luc or Panc-1-Luc pancreatic cancer cells to establish orthotopic tumors.

- Administer this compound via intraperitoneal (IP) injection.

- Use two main dosing regimens:

- For Panc-1 models: 2.5 or 5 mg/kg, administered 5 days per week for five weeks.

- For AsPC-1 models: 10 mg/kg, administered 5 days per week for three weeks.

- Monitor tumor growth using in vivo imaging (e.g., bioluminescence) and measure tumor volume/weight at the endpoint.

- Record animal body weights weekly to monitor for toxicity.

Physicochemical Properties

- CAS Number: 1049704-17-7 [1] [4]

- Molecular Formula: C₂₄H₂₀ClN₃O₃S [1] [5]

- Molecular Weight: 465.95 g/mol [1] [5]

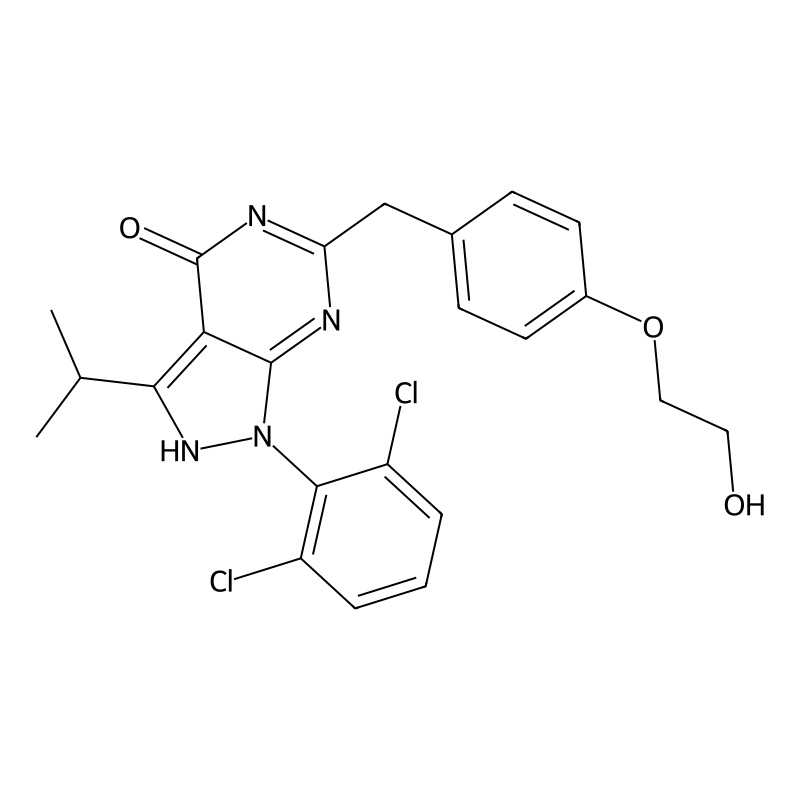

- IUPAC Name: 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,7,9-tetraen-11-one [4]

- SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl [4]

- Storage: Store as a powder at -20°C for long-term stability (up to 3 years). Solutions in DMSO can be stored at -80°C for 6 months [1] [6].

Important Note

This compound is strictly for research use and is not intended for human diagnostic or therapeutic use [1] [3] [4].

References

- 1. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 2. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 3. _product_DataBase_PeptideDB MA 242 free base [peptidedb.com]

- 4. CAS 1049704-17-7 this compound [bocsci.com]

- 5. This compound [biocat.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

MA242 free base molar mass 465.95

Chemical and Biological Profile

The table below summarizes the core identity and reported biological activities of MA242 free base.

| Property | Description |

|---|---|

| CAS Number | 1049704-17-7 [1] [2] [3] |

| Molecular Formula | C₂₄H₂₀ClN₃O₃S [1] [2] [3] |

| Molecular Weight | 465.95 g/mol [1] [2] [3] |

| Primary Targets | MDM2, NFAT1 [1] [3] [4] |

| Mechanism of Action | Directly binds MDM2 & NFAT1, induces their protein degradation, inhibits NFAT1-mediated MDM2 transcription [1] [4] |

| Primary Research Findings | Induces apoptosis; inhibits tumor growth & metastasis in pancreatic cancer & HCC models; effective regardless of p53 status [1] [5] [6] |

Summary of Quantitative Biological Data

The following table consolidates key experimental data from preclinical studies.

| Assay Type | Cell Lines / Model | Tested Concentrations/Doses | Incubation Time / Duration | Key Results |

|---|---|---|---|---|

| In Vitro: Cell Viability [1] [3] | Human pancreatic cancer (Panc-1, Mia-Paca-2, etc.); Normal HPDE cells | 0.05 - 5 μM | 72 hours | IC₅₀: 0.1 - 0.4 μM (cancer cells); 5.81 μM (normal HPDE cells) |

| In Vitro: Western Blot [1] [3] | Human pancreatic cancer (HPAC, Panc-1, AsPC-1) | 0 - 0.5 μM | 24 hours | Decreased MDM2 and NFAT1 protein levels. |

| In Vivo: Efficacy [1] [3] | Athymic nude mice with orthotopic pancreatic tumors | 2.5, 5, or 10 mg/kg (IP injection) | 5 days/week for 3-5 weeks | Up to 89.5% inhibition of tumor growth; near-complete regression in some models; no significant host toxicity. |

Detailed Experimental Protocols

For reference, the following methodologies are cited in the published research on MA242 [4].

Cell Viability Assay

- Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal human pancreatic ductal epithelium (HPDE) cell line [1] [3] [4].

- Procedure: Cells are treated with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5 μM) for 72 hours. Cell viability is then measured using standard assays (e.g., MTT or MTS). The IC₅₀ value is calculated from the dose-response curve [1] [4].

Western Blot Analysis

- Cell Treatment: Cells are treated with varying concentrations of MA242 (e.g., 0, 0.1, 0.2, 0.5 μM) for 24 hours [1] [3].

- Protein Analysis: After treatment, total protein is extracted. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against MDM2 and NFAT1. GAPDH or β-actin antibodies are typically used as loading controls to confirm equal protein loading [1] [4].

In Vivo Animal Model

- Animal Model: Female athymic nude mice (4-6 weeks old) implanted with luciferase-tagged human pancreatic cancer cells (e.g., AsPC-1-Luc or Panc-1-Luc) to form orthotopic tumors [1] [3] [4].

- Dosing Regimen: MA242 is administered via intraperitoneal (IP) injection at 2.5-10 mg/kg, typically 5 days per week for 3-5 weeks [1].

- Tumor Monitoring: Tumor growth and metastasis are monitored using in vivo bioluminescence imaging. Tumor volume and weight are measured at the endpoint, and tissues are collected for histological analysis [1] [4].

Mechanism of Action and Signaling Pathway

MA242 employs a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1, breaking a key oncogenic loop.

The diagram above shows the core mechanism: MA242 binds directly to both MDM2 and NFAT1, inducing their degradation. This simultaneously disrupts the oncogenic loop where NFAT1 promotes MDM2 transcription, and blocks the anti-apoptotic functions of both proteins, leading to inhibited tumor growth and metastasis [1] [6] [4].

Research Implications and Applications

- Overcoming p53 Resistance: A significant finding is MA242's efficacy in cancers with mutated or deficient p53, a common limitation of existing MDM2-p53 interaction inhibitors [5] [6] [4].

- Therapeutic Potential: Strong preclinical data supports MA242's potential for treating aggressive cancers like pancreatic ductal adenocarcinoma and hepatocellular carcinoma, both alone and in combination with gemcitabine [1] [6] [4].

- Selective Cytotoxicity: The compound shows selective cytotoxicity against cancer cells while having minimal effects on normal cells, suggesting a potentially favorable therapeutic window [1] [3].

References

- 1. This compound | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 2. This compound|1049704-17-7|COA [dcchemicals.com]

- 3. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 4. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 5. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. MDM2-NFAT1 dual inhibitor, MA242: Effective against ... [sciencedirect.com]

MA242 free base molecular target binding affinity

Molecular Mechanism and Signaling Pathway

MA242 exerts its effects through a coordinated dual-inhibition mechanism. The following diagram illustrates the key signaling pathway and the points of intervention by MA242.

The diagram shows that MA242 simultaneously targets two nodes in the pathway: it binds to NFAT1 to induce its degradation and prevent MDM2 transcription, and it binds to the MDM2 RING domain to trigger its auto-ubiquitination and proteasomal degradation [1] [2] [3].

Experimental Data & Protocols

For researchers, the key experimental data and methodologies used to characterize MA242 are summarized below.

In Vitro Biological Activity

The following table summarizes the cytotoxic effects of MA242 across various cancer cell lines in vitro.

| Cell Line | Cancer Type | p53 Status | Treatment Duration | IC50 Value | Key Observations |

|---|---|---|---|---|---|

| Panc-1 [3] | Pancreatic | Mutant [3] | 72 hours [4] | 0.14 µM [4] | Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3] |

| AsPC-1 [3] | Pancreatic | Not Wild-Type [3] | 72 hours [4] | 0.15 µM [4] | Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3] |

| Mia-Paca-2 [3] | Pancreatic | Mutant [3] | 72 hours [4] | 0.14 µM [4] | Significant growth inhibition [4] [3] |

| BxPC-3 [3] | Pancreatic | Wild-Type [3] | 72 hours [4] | 0.25 µM [4] | Significant growth inhibition [4] [3] |

| HPAC [3] | Pancreatic | Information Not Explicitly Stated | 72 hours [4] | 0.40 µM [4] | Significant growth inhibition [4] [3] |

| HCC Cell Lines [1] | Hepatocellular Carcinoma (HCC) | Independent of p53 [1] | 72 hours [1] | 0.1 - 0.31 µM [1] | Selective cytotoxicity; inhibited growth and metastasis [1] |

| HPDE (Normal) [3] | Normal Pancreatic Ductal Epithelium | Normal | 72 hours [4] | 5.81 µM [4] | Minimal effect, indicating selective toxicity against cancer cells [4] [3] |

Key Experimental Protocols

The following workflow outlines the primary methods used to validate MA242's mechanism of action and efficacy.

The specific methodologies for key experiments include:

- Direct Binding Affinity Determination: While the search results confirm MA242 binds the MDM2 RING domain [2], the exact experimental protocol and quantitative Kd value for MA242 are not fully detailed in the provided literature. Binding was likely characterized using structural biology and biophysical techniques.

- Protein Degradation Analysis (Western Blot): Cells (e.g., HPAC, Panc-1, AsPC-1) are treated with MA242 (e.g., 0.1-0.5 µM for 24 hours), lysed, and subjected to Western blotting using antibodies against MDM2 and NFAT1 to observe dose-dependent protein reduction [4].

- NFAT1 Transcriptional Activity (Luciferase Reporter Assay): Cells are transfected with an MDM2 P2 promoter luciferase plasmid. After 12 hours, they are treated with MA242 (various concentrations) for 24 hours. Luciferase activity is measured to confirm inhibition of NFAT1-driven MDM2 transcription [3].

- In Vivo Efficacy Studies: Immunodeficient mice bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) are administered MA242 via intraperitoneal injection (e.g., 2.5-10 mg/kg, 5 days/week for several weeks). Tumor growth and metastasis are monitored, showing significant suppression by MA242 [4].

Research Implications and Future Directions

MA242 represents a strategically novel class of therapeutic agents by simultaneously inhibiting two oncogenic targets. Its p53-independent mechanism is particularly valuable for treating aggressive cancers with a high prevalence of p53 mutations, such as pancreatic cancer and HCC [1] [3].

The structural elucidation of MA242 bound to the MDM2 RING domain provides a blueprint for rational drug design. The hydrophobic pocket centered on Tyr489 offers a specific site for developing new inhibitors that can trigger MDM2 auto-degradation, a different approach from traditional p53-MDM2 interaction blockers [2].

References

- 1. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies of antitumor compounds that target the RING ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 4. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]

MA242 inhibits NFAT1-mediated MDM2 transcription

Experimental Evidence & Efficacy Data

MA242 has shown robust efficacy in diverse preclinical models. The following table summarizes key quantitative findings.

| Cancer Model | Experimental Findings | Proposed Mechanisms & Pathways |

|---|---|---|

| Breast Cancer (in vitro & in vivo) | Inhibited cell viability and induced apoptosis regardless of p53 status; disrupted nicotinamide/nucleotide metabolism, elevated oxidative stress [1] [2]. | Modulates cancer metabolism; disturbs redox balance [1] [3]. |

| Pancreatic Cancer (in vitro & in vivo) | Inhibited cell proliferation, induced apoptosis; alone or with gemcitabine, inhibited tumor growth and metastasis in orthotopic models without host toxicity [4]. | Direct binding and degradation of MDM2 and NFAT1 [4]. |

| Hepatocellular Carcinoma (HCC) (in vitro & in vivo) | Inhibited growth and metastasis of HCC cells; high NFAT1/MDM2 expression correlated with poor patient prognosis [5]. | Induces MDM2 degradation and represses NFAT1-mediated MDM2 transcription [5]. |

Experimental Protocols for Key Assays

For researchers looking to validate these mechanisms, here are methodologies from the cited studies.

In Vitro Anticancer Activity (Cell Viability and Apoptosis)

- Cell Lines: Use human cancer cell lines with varying p53 status (e.g., wild-type, mutant, null) [1].

- Treatment: Expose cells to MA242 at a range of concentrations (e.g., 0.5 - 5.0 μM) for 24-72 hours [1] [4].

- Assays:

- MTT Assay: To measure cell viability and proliferation after 72 hours of treatment [6].

- BrdU Assay: To specifically assess cell proliferation after 24 hours of treatment [6].

- Western Blotting: Analyze protein lysates for markers of apoptosis (e.g., cleaved caspases) and pathway proteins (MDM2, NFAT1, p53) after 24 hours of treatment [6].

In Vivo Anticancer Efficacy

- Models: Utilize orthotopic xenograft or patient-derived xenograft (PDX) models in immunodeficient mice [1].

- Dosing: Administer MA242 via intraperitoneal injection; a representative study used 5 mg/kg body weight, administered three times per week [5].

- Endpoint Analysis:

- Monitor and measure tumor volume regularly.

- Harvest tumors at the end of the study for immunohistochemical (IHC) analysis of MDM2 and NFAT1 expression levels [5].

Molecular Binding and Mechanism Studies

- Surface Plasmon Resonance (SPR) or Similar Biophysical Methods: Can be used to confirm the direct binding of MA242 to purified MDM2 and NFAT1 proteins and determine binding affinity (KD) [4].

- Ubiquitination Assay: To demonstrate that MA242 induces auto-ubiquitination of MDM2, cells are treated with MA242 and MG132 (a proteasome inhibitor), followed by immunoprecipitation of MDM2 and Western blotting with an anti-ubiquitin antibody [5].

- Chromatin Immunoprecipitation (ChIP) Assay: To confirm that MA242 disrupts the binding of NFAT1 to the MDM2 P2 promoter. Cross-linked chromatin from treated and untreated cells is immunoprecipitated with an anti-NFAT1 antibody, and the enrichment of the MDM2 P2 promoter region is quantified via PCR [1] [5].

Pathway and Mechanism Visualization

The following diagram illustrates the core mechanism of action of MA242, summarizing the interactions between NFAT1, MDM2, and p53, and how the inhibitor intervenes.

MA242 dual mechanism: inhibits NFAT1-mediated transcription and degrades MDM2 protein.

Interpretation Guide for Researchers

- Overcoming Limitations of Traditional MDM2 Inhibitors: MA242's p53-independent action and ability to degrade MDM2 directly address a major weakness of earlier MDM2-p53 binding inhibitors, offering a potential strategy for treating aggressive cancers with p53 mutations [1].

- Targeting Cancer Metabolism: The discovery that MA242 disrupts metabolic pathways like nicotinamide and nucleotide metabolism reveals a broader anticancer mechanism beyond direct protein inhibition, which may contribute to its efficacy and guide future combination therapies [1] [3].

- Therapeutic Potential in Aggressive Cancers: Consistent efficacy across multiple hard-to-treat cancers (TNBC, pancreatic, HCC) with MDM2/NFAT1 overexpression highlights its promise, suggesting patient stratification by these biomarkers in future studies [1] [5] [4].

References

- 1. Frontiers | Dual inhibitor of MDM and 2 for experimental... NFAT 1 [frontiersin.org]

- 2. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of ... [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibitor of MDM2 and NFAT1 for experimental ... [doaj.org]

- 4. (PDF) Discovery and Characterization of Dual Inhibitors of MDM and... 2 [academia.edu]

- 5. - MDM Dual 2 , NFAT : Effective against Hepatocellular... 1 Inhibitor MA 242 [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the NFAT1-MDM2-MDMX Network Inhibits ... [frontiersin.org]

MA242 free base p53-independent apoptosis mechanism

Mechanism of p53-Independent Apoptosis

The core mechanism of MA242 free base involves a dual targeting strategy that circumvents the need for functional p53, making it a promising therapeutic candidate for cancers with p53 mutations.

- Direct MDM2 Inhibition and Degradation: Unlike traditional MDM2-p53 binding inhibitors, MA242 directly binds to the MDM2 protein. This binding induces MDM2 auto-ubiquitination and subsequent proteasomal degradation [1]. By degrading MDM2 itself, MA242 negates its multiple p53-independent oncogenic functions.

- NFAT1 Transcriptional Inhibition: MA242 also directly binds to the NFAT1 transcription factor. It inhibits NFAT1-mediated transcription of MDM2 by disrupting the binding of NFAT1 to the MDM2 P2 promoter [1] [2]. This action reduces the production of new MDM2 oncoprotein.

- Synergistic Action: This dual action—degrading existing MDM2 protein while simultaneously blocking the production of new MDM2—creates a powerful synergistic effect. It effectively shuts down the pro-survival, pro-metastatic NFAT1-MDM2 signaling axis, leading to profound inhibition of cancer cell proliferation and induction of apoptosis, entirely independent of the cell's p53 status [1] [2] [3].

The following diagram illustrates this coordinated mechanism of action:

MA242 dual inhibition mechanism. It directly binds MDM2 and NFAT1, inducing degradation and blocking transcription independently of p53 status.

Quantitative Efficacy Data

This compound has demonstrated potent and selective cytotoxicity across various cancer types in preclinical studies. The table below summarizes key quantitative findings from in vitro and in vivo models.

In Vitro Anticancer Activity

| Cancer Type | Cell Line | p53 Status | Assay | Incubation Time | IC50 / Result | Additional Observations |

|---|---|---|---|---|---|---|

| Pancreatic Cancer [3] [4] | Panc-1 | Mutant | Cell Viability | 72 hours | 0.14 µM | MA242 (0.1-0.5 µM; 24h) decreased MDM2 and NFAT1 protein levels. |

| Mia-Paca-2 | Mutant | Cell Viability | 72 hours | 0.14 µM | ||

| AsPC-1 | Mutant | Cell Viability | 72 hours | 0.15 µM | ||

| BxPC-3 | Wild-type | Cell Viability | 72 hours | 0.25 µM | ||

| HPAC | Wild-type | Cell Viability | 72 hours | 0.40 µM | ||

| Hepatocellular Carcinoma (HCC) [1] | Multiple | Not Specified | Cell Viability | Not Specified | 0.1 - 0.31 µM | Selective cytotoxicity against HCC cells by inhibiting NFAT1-MDM2 pathway. |

| Normal Cell Line [3] [4] | HPDE (pancreatic ductal) | Normal | Cell Viability | 72 hours | 5.81 µM | Minimal effect on normal cells, indicating a favorable selective toxicity. |

In Vivo Efficacy in Animal Models

| Disease Model | Host | Dosing Regimen | Treatment Duration | Experimental Results | Toxicity Observations |

|---|---|---|---|---|---|

| Orthotopic Pancreatic Cancer (Panc-1) [3] [4] | Athymic nude mice | 2.5 mg/kg, IP, 5 days/wk | 5 weeks | 56.1% tumor growth inhibition | No significant difference in average body weight vs. control; no discernible host toxicity. |

| Orthotopic Pancreatic Cancer (Panc-1) [3] [4] | Athymic nude mice | 5 mg/kg, IP, 5 days/wk | 5 weeks | 82.5% tumor growth inhibition | |

| Orthotopic Pancreatic Cancer (AsPC-1) [3] [4] | Athymic nude mice | 10 mg/kg, IP, 5 days/wk | 3 weeks | 89.5% tumor growth inhibition | |

| Pancreatic Cancer [3] [4] | Athymic nude mice | Combined with Gemcitabine | Not Specified | Inhibited tumor growth and metastasis | No host toxicity when used alone or in combination. |

Experimental Protocols

For laboratory research, here are detailed methodologies for key experiments demonstrating MA242's activity.

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MA242 [3] [4].

- Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal control cell line (e.g., Human Pancreatic Ductal Epithelial (HPDE) cells).

- Compound Preparation: Prepare this compound stock solution in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 0.05, 0.5, and 5 µM). Ensure the final DMSO concentration is non-cytotoxic (typically <0.1%).

- Procedure:

- Seed cells in 96-well plates at a density determined by optimal growth kinetics.

- After cell attachment, treat with the series of MA242 concentrations.

- Incubate the plates for 72 hours.

- Add MTT or XTT reagent to each well and incubate for the manufacturer-specified duration.

- Measure the absorbance at a specific wavelength (e.g., 450-490 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol confirms the direct effect of MA242 on reducing MDM2 and NFAT1 protein levels [3] [4].

- Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1).

- Compound Treatment: Treat cells at ~70-80% confluence with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 µM for 24 hours.

- Procedure:

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Quantify total protein concentration in the lysates using a BCA or Bradford assay.

- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibodies against MDM2 and NFAT1 overnight at 4°C. An antibody against GAPDH or β-Actin should be used as a loading control.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect the protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.

- Expected Outcome: A concentration-dependent decrease in MDM2 and NFAT1 protein bands should be observed in the MA242-treated groups compared to the vehicle control.

Research Implications and Future Directions

The data on this compound highlights a significant shift in therapeutic strategy for targeting the MDM2 oncogene. Its p53-independent mechanism is particularly relevant for treating aggressive cancers like Triple-Negative Breast Cancer (TNBC), pancreatic cancer, and hepatocellular carcinoma (HCC), which frequently harbor p53 mutations and have limited treatment options [2]. Furthermore, evidence suggests MA242 disrupts cancer metabolic pathways, such as nicotinamide and nucleotide metabolism, and elevates oxidative stress, adding another layer to its anticancer efficacy [2].

Future research should focus on:

- Further elucidating the precise binding site of MA242 on MDM2 and NFAT1.

- Exploring its efficacy in combination with immunotherapy and other targeted agents.

- Conducting more extensive toxicology and pharmacokinetic studies to advance its translational potential.

References

Established Mechanism of Action: MA242 as a Dual MDM2/NFAT1 Inhibitor

Research indicates that MA242 is characterized as a potent, selective, and p53-independent dual inhibitor of the MDM2 and NFAT1 oncoproteins [1].

- Primary Targets: MA242 directly inhibits Mouse Double Minute 2 (MDM2) and Nuclear Factor of Activated T-Cells 1 (NFAT1) [1].

- Mechanism and Evidence: In vitro studies show that a 0.1 μM concentration of MA242 significantly reduces MDM2 and NFAT1 expression in pancreatic cancer cells (Panc-1) [1]. It inhibits cancer cell growth, with IC50 values ranging from 0.1 to 0.4 μM in pancreatic cancer models [1].

- Functional Consequences: Treatment with MA242 downregulates MDM2 and NFAT1, upregulates the cell cycle regulator p21 and the apoptosis marker cleaved-PARP, and sensitizes cancer cells to chemotherapy drugs like gemcitabine [1].

Potential Indirect Links to the Hippo Pathway

While not a direct modulator, MA242 may influence the Hippo pathway indirectly through its primary target, MDM2, which has documented crosstalk with the Hippo signaling network.

- The MDM2-p53 Axis and Hippo Pathway: The p53-MDM2 axis is a known downstream player in the Hippo pathway [2]. One study found that an MDM2 inhibitor (MA242) suppressed the survival of sarcoma cell lines, and the data implicated proteins like YAP and TAZ (core Hippo effectors) as clinically relevant in the same context [2].

- Therapeutic Context: Targeting MDM2 with inhibitors like MA242 is considered a potential therapeutic approach in cancers where the Hippo pathway is dysregulated [2].

Comparison with Direct Hippo Pathway Targeting Strategies

For your research, it is useful to contrast the indirect approach of MA242 with direct Hippo pathway inhibitors currently under development. The table below summarizes this comparison.

| Target / Compound | Mechanism of Action | Key Experimental Findings | Therapeutic Context |

|---|---|---|---|

| MDM2 (e.g., MA242) | Dual inhibitor of MDM2 and NFAT1; potential indirect effect on Hippo pathway via p53-MDM2 axis [2] [1]. | IC50: 0.1-0.4 μM (pancreatic cancer) [1]. Suppresses sarcoma cell survival [2]. | Pancreatic cancer, sarcomas; potential to overcome chemoresistance [2] [1]. |

| TEAD (e.g., GNE-7883) | Pan-TEAD inhibitor; allosterically blocks YAP/TAZ-TEAD interaction by binding to TEAD lipid pocket [3]. | Reduces chromatin accessibility at TEAD motifs; shows antitumor efficacy in vivo; overcomes resistance to KRAS G12C inhibitors [3]. | Cancers with YAP/TAZ activation or NF2 loss; strategy to address therapy resistance [3]. |

Experimental Workflow for Pathway Analysis

To empirically determine if MA242 impacts the Hippo pathway in your specific research model, you could consider a workflow based on established methodologies from the literature.

Key methodological considerations from the literature:

- Biochemical Binding Assays: The discovery of TEAD inhibitors involved high-throughput screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to quantify compound disruption of the YAP/TAZ-TEAD interaction [3]. A similar assay could be adapted to test MA242.

- Gene and Protein Expression Analysis: Evaluate key Hippo pathway components using techniques like immunohistochemistry (IHC) and calculation of H-scores to quantify protein levels and activation states of YAP, TAZ, and p53 in treated samples [2].

- Functional Cellular Assays: Assess the phenotypic impact by measuring cell proliferation and viability (e.g., IC50 determination) in relevant cancer cell lines, comparing models with different genetic backgrounds (e.g., NF2-null, YAP-amplified) [3].

Research Implications and Future Directions

- MA242's primary documented mechanism is independent of the Hippo pathway, functioning as a dual MDM2/NFAT1 inhibitor [1].

- Indirect crosstalk is possible, as the p53-MDM2 axis is a downstream element in the Hippo signaling network, and MDM2 inhibition shows efficacy in sarcoma models with Hippo pathway implications [2].

- Direct Hippo targeting requires different compounds, such as pan-TEAD inhibitors like GNE-7883, which act through a distinct, allosteric mechanism [3].

References

MA242 free base preclinical studies cancer

Mechanism of Action

MA242 free base exerts its effects through a multi-pronged mechanism, leading to the simultaneous degradation of both MDM2 and NFAT1.

- Dual Target Binding: MA242 directly binds with high affinity to both the MDM2 and NFAT1 proteins [1] [2] [3].

- Induces MDM2 Degradation: It promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2, reducing its oncogenic presence in the cell [4] [3] [5].

- Suppresses MDM2 Gene Transcription: MA242 inhibits the binding of the NFAT1 transcription factor to the P2 promoter of the MDM2 gene, thereby repressing the production of new MDM2 oncogene [1] [3] [6].

The following diagram illustrates this dual mechanism of action:

MA242 degrades MDM2 protein and inhibits NFAT1-mediated MDM2 transcription.

Summary of Preclinical Efficacy Data

MA242 has shown consistent and potent efficacy across multiple in vitro and in vivo cancer models.

In Vitro Cytotoxicity

The table below summarizes the anti-proliferative activity (IC₅₀) of this compound across various human cancer cell lines, demonstrating its potency and selectivity [2] [7] [3].

| Cancer Type | Cell Line | p53 Status | IC₅₀ (μM) |

|---|---|---|---|

| Pancreatic Cancer | Panc-1 | Mutant | 0.14 |

| Mia-Paca-2 | Mutant | 0.14 | |

| AsPC-1 | Wild-type | 0.15 | |

| BxPC-3 | Wild-type | 0.25 | |

| HPAC | Wild-type | 0.40 | |

| Hepatocellular Carcinoma (HCC) | Multiple | Not Specified | 0.10 - 0.31 |

| Normal Cell Control | HPDE (pancreatic ductal epithelium) | Normal | 5.81 |

In Vivo Anti-Tumor Activity

This compound has also demonstrated significant tumor growth inhibition in animal models, with minimal host toxicity [2] [7] [3].

| Cancer Model | Dosing Regimen | Efficacy Results |

|---|

| Orthotopic Pancreatic (Panc-1-Luc) | 2.5 mg/kg & 5 mg/kg, IP, 5 days/wk, 5 weeks | 56.1% & 82.5% tumor growth inhibition. Near-complete regression in some mice. | | Orthotopic Pancreatic (AsPC-1-Luc) | 10 mg/kg, IP, 5 days/wk, 3 weeks | 89.5% inhibition of tumor growth. | | Orthotopic Pancreatic (Panc-1) - Combination | MA242 (5 mg/kg) + Gemcitabine (20 mg/kg) | Enhanced inhibition of tumor growth and metastasis compared to single agents. | | Breast Cancer (Orthotopic & PDX models) | Not fully specified in results | Effectively inhibited tumor growth in a MDM2-expression dependent manner. |

Key Experimental Protocols

The robust preclinical data for MA242 are derived from standardized experimental assays. Here are the methodologies for key experiments cited in the search results.

Cell Viability Assay (MTT/MTS)

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of MA242 [2] [7].

- Procedure:

- Seed cancer cells (e.g., HPAC, Panc-1) in 96-well plates.

- After 24 hours, treat cells with a concentration gradient of MA242 (e.g., 0.05 - 5 μM) or vehicle control (DMSO).

- Incubate for 72 hours.

- Add MTT or MTS reagent and incubate for 1-4 hours to allow formazan crystal formation by viable cells.

- Measure absorbance at 490-570 nm using a plate reader.

- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis

- Purpose: To evaluate the effect of MA242 on MDM2 and NFAT1 protein levels [8] [2] [3].

- Procedure:

- Treat cancer cells (e.g., HPAC, Panc-1, AsPC-1) with MA242 (0.1 - 0.5 μM) for 24 hours.

- Lyse cells to extract total protein and quantify concentration.

- Separate proteins by SDS-PAGE gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.

- Incubate with primary antibodies against MDM2 and NFAT1, followed by incubation with HRP-conjugated secondary antibodies.

- Detect protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.

In Vivo Orthotopic Pancreatic Cancer Model

- Purpose: To evaluate the efficacy of MA242 in suppressing tumor growth and metastasis in a physiologically relevant environment [3] [9].

- Procedure:

- Animals: Use female 4-6-week-old athymic nude mice (nu/nu).

- Orthotopic Implantation: Inject 1x10⁶ AsPC-1-Luc or Panc-1-Luc cells in 30 μL PBS directly into the head of the pancreas.

- Formulation: Dissolve MA242 in PEG400:ethanol:saline (57.1:14.3:28.6, v/v/v).

- Dosing:

- For Panc-1 models: Administer MA242 via intraperitoneal (IP) injection at 2.5 or 5 mg/kg/day, 5 days per week for 5 weeks.

- For AsPC-1 models: Administer MA242 via IP injection at 10 mg/kg/day, 5 days per week for 3 weeks.

- Analysis: At the endpoint, measure tumor weight and volume, and examine metastases in organs like the liver and lymph nodes.

Recent Advances and Insights

Recent studies have provided deeper insights into MA242's anti-tumor effects, particularly in aggressive cancer subtypes.

- Activity in Breast Cancer Models: A February 2025 study confirmed that MA242 inhibits cell viability and induces apoptosis in breast cancer cells independent of their p53 status. It was also found to disrupt cancer metabolic pathways, notably by disturbing nicotinamide metabolism, nucleotide metabolism, and elevating oxidative stress, positioning it as a modulator of cancer metabolism [1] [10] [6].

- Advantage over PROTACs: Unlike several MDM2-targeting Proteolysis-Targeting Chimeras (PROTACs) that are only active in p53 wild-type cells, MA242's p53-independent mechanism and small-molecule nature may offer a broader application and potentially better pharmacokinetic profiles [1] [6].

References

- 1. Dual inhibitor of MDM2 and NFAT1 for experimental ... [frontiersin.org]

- 2. This compound | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 3. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 4. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1049704-18-8 MA242 [bocsci.com]

- 6. Dual inhibitor of MDM2 and NFAT1 for experimental therapy of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 8. Targeting MDM2, RAS, and PCNA for cancer targeted therapy [pmc.ncbi.nlm.nih.gov]

- 9. Development and treatment of orthotopic pancreatic cancer ... [bio-protocol.org]

- 10. BioWorld Science Feb. 26, 2025 [bioworld.com]

MA242 free base bioactivity in pancreatic cancer cells

Mechanism of Action

MA242 free base exerts its effects through a unique, p53-independent dual-targeting mechanism. The diagram below summarizes its core actions on the NFAT1-MDM2 oncogenic pathway.

MA242 inhibits the NFAT1-MDM2 pathway by binding both proteins and blocking transcription.

Quantitative Bioactivity Data

MA242 shows potent and selective cytotoxicity against pancreatic cancer cells in vitro and effectively suppresses tumor growth in vivo.

Table 1: In Vitro Cytotoxicity of MA242 in Human Cell Lines [1]

| Cell Line | p53 Status | IC50 Value (μM) after 72h |

|---|---|---|

| Panc-1 (Pancreatic Cancer) | Mutant | 0.14 |

| Mia-Paca-2 (Pancreatic Cancer) | Mutant | 0.14 |

| AsPC-1 (Pancreatic Cancer) | Mutant | 0.15 |

| BxPC-3 (Pancreatic Cancer) | Wild-type | 0.25 |

| HPAC (Pancreatic Cancer) | N/A | 0.40 |

| HPDE (Normal Pancreatic Ductal Epithelium) | Normal | 5.81 |

Table 2: In Vivo Efficacy of MA242 in Orthotopic Pancreatic Cancer Models [1]

| Tumor Model (Cell Line) | p53 Status | Dosage & Administration | Result (vs. Control) |

|---|---|---|---|

| Panc-1-Luc | Mutant | 2.5 mg/kg, IP, 5x/wk, 5 wks | 56.1% tumor growth inhibition |

| Panc-1-Luc | Mutant | 5 mg/kg, IP, 5x/wk, 5 wks | 82.5% tumor growth inhibition |

| AsPC-1-Luc | Mutant | 10 mg/kg, IP, 5x/wk, 3 wks | 89.5% tumor growth inhibition (p<0.01) |

Key Experimental Protocols

The primary assays used to characterize MA242's bioactivity are standard in vitro and in vivo cancer pharmacology studies.

Table 3: Summary of Key Experimental Methods [1] [2]

| Assay Type | Key Details | Readout / Outcome Measured |

|---|---|---|

| Cell Viability | SRB or MTS assay; 72-hour incubation with MA242. | IC50 value calculation. |

| Western Blot Analysis | Treatment of HPAC, Panc-1, AsPC-1 cells with 0.1-0.5 μM MA242 for 24 hours. | Reduction in MDM2 and NFAT1 protein levels. |

| Apoptosis Assay | Annexin V-FITC / Propidium Iodide staining followed by flow cytometry. | Percentage of apoptotic cells. |

| Colony Formation | Cells treated with MA242 for 48 hours, then grown in drug-free medium for 1-2 weeks. | Number and size of formed colonies. |

| Cell Migration & Invasion | Boyden chamber assay with (invasion) or without (migration) Matrigel coating. | Number of cells that migrate/invade through membrane. |

| In Vivo Efficacy | Orthotopic models; MA242 administered intraperitoneally (IP) daily, 5 days a week. | Tumor volume/weight measurement; bioluminescent imaging. |

Research Context and Significance

- Overcomes Limitation of Traditional MDM2 Inhibitors: Unlike most MDM2 inhibitors in development that require functional p53, MA242 is effective against p53-mutant pancreatic cancers, which are more aggressive and common [2] [3].

- Targets an Oncogenic Loop: NFAT1 directly binds to the MDM2 P2 promoter and promotes its transcription. MA242 disrupts this positive feedback loop by inhibiting both proteins simultaneously [2].

- Synergy with Chemotherapy: MA242 alone or in combination with gemcitabine inhibits pancreatic tumor growth and metastasis in preclinical models without host toxicity [1] [2].

The research evidence indicates that MA242 represents a promising p53-independent therapeutic strategy for pancreatic cancer. Its unique mechanism of simultaneously degrading MDM2 and NFAT1 proteins and inhibiting their transcriptional pathway warrants further investigation.

References

MA242 free base effect on hepatocellular carcinoma HCC

Mechanism of Action and Rationale

MA242 free base is a specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor [1] [2] [3]. This dual-targeting strategy was developed to overcome a major limitation in HCC treatment: the ineffectiveness of MDM2-p53 binding inhibitors in the majority of HCC cases that harbor p53 mutations [1] [4].

The therapeutic rationale is based on two key findings:

- NFAT1 upregulates MDM2: NFAT1 directly binds to the P2 promoter of the mdm2 gene and induces its expression [1].

- Independent prognostic value: High expression levels of both NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients and are associated with increased metastasis and tumor aggressiveness [1] [4].

The following diagram illustrates the mechanism of action of MA242 in HCC cells:

MA242 exerts its effects by 1) binding to and degrading NFAT1, 2) directly binding to the MDM2 RING domain to induce its auto-ubiquitination and degradation, and 3) repressing NFAT1-mediated MDM2 transcription [1] [5].

Quantitative Efficacy Data

The table below summarizes the key quantitative findings on the efficacy of this compound against HCC and other cancers from preclinical models.

| Model System | Experimental Details | Key Results & IC₅₀ Values | Citations |

|---|

| In Vitro (HCC Cells) | • Cell Lines: Various HCC cells. • Incubation: 72 hours. • p53 status: Independent of p53. | • IC₅₀: 0.1 - 0.31 µM (HCC cells). • Selectivity: Showed selective cytotoxicity against cancer cells. • Molecular Effect: Decreased MDM2 and NFAT1 protein levels. | [1] [3] | | In Vitro (Pancreatic Cancer Cells) | • Cell Lines: HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3. • Control: Normal human pancreatic ductal epithelium (HPDE) cells. • Incubation: 72 hours. | • IC₅₀: 0.14 - 0.40 µM (cancer cells). • IC₅₀: 5.81 µM (normal HPDE cells), demonstrating a >10x selectivity window. • Apoptosis: Induced cell death regardless of p53 status. | [2] [3] | | In Vivo (Mouse Models) | • Models: Athymic nude mice with orthotopic Panc-1 or AsPC-1 (pancreatic) tumors. • Dose & Route: 2.5 - 10 mg/kg, intraperitoneal (IP), 5 days/week. • Duration: 3-5 weeks. | • Tumor Growth Inhibition: 56.1% - 89.5% (dose-dependent). • Toxicity: No significant host toxicity or body weight loss observed. | [2] [3] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vitro Cell Viability and Protein Analysis

- Cell Viability Assay (MTT or similar)

- Western Blot Analysis

- Cell Lines: HCC or pancreatic cancer cell lines [1] [3].

- Dosing: Treat cells with low concentrations of this compound (e.g., 0.1, 0.2, and 0.5 µM) [3].

- Incubation Time: 24 hours [3].

- Target Proteins: Probe for MDM2 and NFAT1 to confirm protein level reduction. Antibodies for β-actin or GAPDH should be used as loading controls [3].

In Vivo Efficacy Studies

- Animal Model: Female, 4-6 week-old athymic nude mice (nu/nu) bearing orthotopic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) [2] [3].

- Dosing Formulation: The compound can be prepared for intraperitoneal (IP) injection. One referenced method uses a solution of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2].

- Dosage and Schedule:

- Endpoint Analysis: Monitor tumor growth via bioluminescence imaging or caliper measurements. Harvest tumors for weight and molecular analysis (e.g., IHC for MDM2/NFAT1) [1] [2].

Conclusion and Research Implications

The preclinical data for this compound presents a compelling case for its further development. Its core advantages include:

- p53-Independent Action: Making it a viable strategy for a wider patient population, particularly those with p53-mutant HCC [1] [4].

- Dual-Mechanism: Simultaneously targeting two key oncoproteins (MDM2 and NFAT1) that are often overexpressed in aggressive cancers [1] [5].

- Favorable Preclinical Profile: Demonstrating potent anti-tumor and anti-metastatic efficacy with no significant host toxicity in mouse models [1] [2].

It is important to note that this data is from preclinical studies, and the compound is currently listed "for research use only" [2] [5] [3]. The logical next steps for translation would involve Investigational New Drug (IND)-enabling toxicology studies and subsequent clinical trials to establish safety and efficacy in humans.

References

- 1. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 3. This compound | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 4. MDM2-NFAT1 dual inhibitor, MA242: Effective against ... [sciencedirect.com]

- 5. CAS 1049704-18-8 MA242 [bocsci.com]

MA242 free base research use only

Anticancer Efficacy Data

MA242 free base has shown potent activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and, more recently, breast cancer. The tables below summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound [1] [2] [3] This table shows the concentration of MA242 required to inhibit 50% of cell growth (IC₅₀) across various cell lines.

| Cell Line / Cancer Type | p53 Status | IC₅₀ Value (μM) |

|---|---|---|

| Pancreatic Cancer (Panc-1) | Mutant | 0.14 |

| Pancreatic Cancer (Mia-Paca-2) | Mutant | 0.14 |

| Pancreatic Cancer (AsPC-1) | Wild-type | 0.15 |

| Pancreatic Cancer (BxPC-3) | Wild-type | 0.25 |

| Hepatocellular Carcinoma (HCC) | Not Specified | 0.10 - 0.31 |

| Normal Pancreatic Cells (HPDE) | Normal | 5.81 |

Table 2: In Vivo Efficacy of this compound in Mouse Models [1] [3] This table summarizes the results of animal studies where MA242 was administered intraperitoneally (IP).

| Tumor Model | Dosage & Regimen | Experimental Results |

|---|---|---|

| Panc-1 (Orthotopic Pancreatic) | 2.5 mg/kg/d, 5 d/wk, 5 weeks | 56.1% tumor growth inhibition |

| Panc-1 (Orthotopic Pancreatic) | 5 mg/kg/d, 5 d/wk, 5 weeks | 82.5% tumor growth inhibition |

| AsPC-1 (Orthotopic Pancreatic) | 10 mg/kg/d, 5 d/wk, 3 weeks | 89.5% tumor growth inhibition |

| AsPC-1 & Panc-1 models | Effective doses above | No significant host toxicity observed |

Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies for core assays as described in the research publications.

1. Cell Viability Assay (MTT/MTS) [1] [3]

- Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells.

- Procedure: Plate cells and allow to adhere. Treat with a concentration gradient of this compound (e.g., 0.05, 0.5, and 5 μM) for 72 hours. Assess cell viability using MTT or MTS reagents. Measure absorbance to determine the percentage of viable cells and calculate IC₅₀ values.

2. Western Blot Analysis [1] [3]

- Purpose: To detect protein level changes of MDM2 and NFAT1 after MA242 treatment.

- Procedure: Treat relevant cancer cell lines (e.g., HPAC, Panc-1, AsPC-1) with MA242 (e.g., 0, 0.1, 0.2, and 0.5 μM) for 24 hours. Lyse cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against MDM2 and NFAT1, followed by appropriate secondary antibodies. Detect using chemiluminescence to visualize protein degradation.

3. In Vivo Efficacy Study [1] [3]

- Animal Model: Female athymic nude mice (4-6 weeks old) bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc).

- Dosing: Administer MA242 via intraperitoneal (IP) injection. For Panc-1 tumors: 2.5 or 5 mg/kg daily, 5 days a week for 5 weeks. For AsPC-1 tumors: 10 mg/kg daily, 5 days a week for 3 weeks.

- Monitoring: Monitor tumor growth using bioluminescent imaging or caliper measurements. Record animal body weight regularly to assess potential toxicity.

Mechanism of Action and Signaling Pathways

MA242 exerts its effects through a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1.

MA242 simultaneously degrades NFAT1 and MDM2 proteins, blocking a key oncogenic pathway and promoting cancer cell death.

Key Research Applications and Status

- Therapeutic Strategy: MA242 represents a novel p53-independent strategy for targeting MDM2, making it a promising candidate for treating cancers with p53 mutations, which are often more aggressive and resistant to therapy [2] [4] [3].

- Overcoming Limitations: Unlike traditional MDM2-p53 binding inhibitors, MA242 reduces total MDM2 protein levels by inducing its degradation and inhibiting its NFAT1-driven transcription, thereby mitigating the risk of increasing MDM2's p53-independent oncogenic functions [5] [3].

- Recent Findings: A 2025 study highlighted that MA242 also disrupts cancer metabolism in breast cancer models, notably affecting nicotinamide and nucleotide metabolism, and increasing oxidative stress, which contributes to its anticancer effects [5].

- Research Use Only: It is important to note that MA242 is currently designated "For research use only" and is not for human consumption [1] [6] [7].

References

- 1. This compound | MDM2-NFAT1 Inhibitor | MedChemExpress [medchemexpress.com]

- 2. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 4. MDM2-NFAT1 dual inhibitor, MA242: Effective against ... [sciencedirect.com]

- 5. Dual inhibitor of MDM2 and NFAT1 for experimental ... [frontiersin.org]

- 6. CAS 1049704-18-8 MA242 [bocsci.com]

- 7. This compound | Apoptosis | 1049704-17-7 | Invivochem [invivochem.com]

MA242 Free Base: Application Notes and Protocols for In Vitro Cell Viability Assessment

Compound Overview and Mechanism of Action

MA242 free base (CAS No. 1049704-17-7) is a novel small molecule identified as a specific dual inhibitor of MDM2 and NFAT1 [1]. Its molecular formula is C₂₄H₂₀ClN₃O₃S with a molecular weight of 465.95 g/mol [1].

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

- Direct binding and degradation: It directly binds both MDM2 and NFAT1 with high affinity, inducing their protein degradation [1] [2].

- Transcriptional regulation: It inhibits NFAT1-mediated transcription of MDM2, disrupting a key oncogenic pathway [1] [3].

- p53-independent activity: Unlike many MDM2 inhibitors, MA242 functions effectively regardless of p53 status, making it particularly valuable for treating cancers with p53 mutations [4] [3].

The following diagram illustrates the molecular mechanism of this compound:

Biological Activity and Quantitative Data

In Vitro Antiproliferative Activity

This compound demonstrates potent and selective cytotoxicity against various cancer cell lines. The following table summarizes its IC₅₀ values across different pancreatic cancer models and normal cells:

Table 1: In Vitro Antiproliferative Activity of this compound (72-hour treatment) [1]

| Cell Line | Cancer Type | p53 Status | IC₅₀ (μM) |

|---|---|---|---|

| Panc-1 | Pancreatic | Mutant | 0.14 |

| Mia-Paca-2 | Pancreatic | Mutant | 0.14 |

| AsPC-1 | Pancreatic | Mutant | 0.15 |

| BxPC-3 | Pancreatic | Wild-type | 0.25 |

| HPAC | Pancreatic | - | 0.40 |

| HPDE | Normal pancreatic ductal epithelium | - | 5.81 |

The data demonstrates that this compound is significantly more potent against cancer cells (IC₅₀: 0.14-0.40 μM) compared to normal HPDE cells (IC₅₀: 5.81 μM), indicating a favorable selective index [1]. Similar potency was observed in hepatocellular carcinoma (HCC) models, with IC₅₀ values ranging from 0.1-0.31 μM [4].

Effects on Target Protein Expression

This compound effectively reduces MDM2 and NFAT1 protein levels at low concentrations:

Table 2: Effect of this compound on Target Protein Expression (24-hour treatment) [1]

| Cell Line | Concentration (μM) | MDM2 Reduction | NFAT1 Reduction |

|---|---|---|---|

| HPAC | 0.1-0.5 | Significant | Significant |

| Panc-1 | 0.1-0.5 | Significant | Significant |

| AsPC-1 | 0.1-0.5 | Significant | Significant |

Detailed Experimental Protocols

Cell Viability Assay Using Tetrazolium-Based Methods

3.1.1 Principle

Tetrazolium-based assays measure the metabolic activity of viable cells. Metabolically active cells reduce tetrazolium compounds (MTT, MTS, XTT, WST-1) to colored formazan products, with the signal intensity proportional to the number of viable cells [5] [6].

3.1.2 Materials

- Cell lines: Pancreatic cancer cells (HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) or hepatocellular carcinoma cells [1] [4]

- Normal control: HPDE (human pancreatic ductal epithelium) cells [1]

- This compound: Prepare stock solution in DMSO (typically 10-50 mM) [1]

- MTT reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [5]

- Cell culture medium: Appropriate for each cell line

- 96-well cell culture plates

- Plate reader capable of measuring absorbance at 570 nm

3.1.3 Protocol

Day 1: Cell Seeding

- Harvest exponentially growing cells and prepare a single-cell suspension.

- Seed cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well in 100 μL medium).

- Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

Day 2: Compound Treatment

- Prepare serial dilutions of this compound in complete medium (typical concentration range: 0.05-5 μM). Include DMSO vehicle control (final DMSO concentration ≤0.1%).

- Remove culture medium from wells and add 100 μL of compound-containing medium to respective wells. Include vehicle control and blank (medium only) wells.

- Incubate plates for 72 hours at 37°C, 5% CO₂.

Day 5: Viability Measurement (MTT Assay)

- Prepare MTT solution (5 mg/mL in PBS) and filter sterilize [5].

- Add 10-20 μL MTT solution per well (final concentration 0.2-0.5 mg/mL).

- Incubate for 1-4 hours at 37°C until formazan precipitate is visible.

- Carefully remove medium containing MTT.

- Add 100 μL solubilization solution (40% DMF, 16% SDS, 2% acetic acid, pH 4.7) to dissolve formazan crystals [5].

- Measure absorbance at 570 nm with reference wavelength of 630 nm.

3.1.4 Data Analysis

- Subtract blank absorbance values from all measurements.

- Calculate percentage viability: (Absorbance of treated wells / Absorbance of control wells) × 100.

- Generate dose-response curves and calculate IC₅₀ values using appropriate software (GraphPad Prism, etc.).

Western Blot Analysis for Target Validation

3.2.1 Principle

Western blotting detects specific proteins (MDM2 and NFAT1) to confirm target engagement and degradation induced by this compound.

3.2.2 Protocol [1] [3]

- Treat cells with this compound (0.1-0.5 μM) for 24 hours.

- Lyse cells using RIPA buffer with protease inhibitors.

- Separate proteins by SDS-PAGE (30-50 μg protein/lane).

- Transfer to PVDF membrane.

- Block with 5% non-fat milk in TBST.

- Incubate with primary antibodies (anti-MDM2, anti-NFAT1, and loading control such as GAPDH or β-actin) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect using enhanced chemiluminescence substrate.

Alternative Cell Viability Assay Methods

While tetrazolium-based assays are widely used, several alternative methods offer different advantages:

Table 3: Comparison of Cell Viability Assay Methods [6]

| Assay Type | Principle | Incubation Time | Advantages | Limitations |

|---|---|---|---|---|

| ATP Detection (CellTiter-Glo) | Measures ATP content | 10 minutes | High sensitivity, broad linear range, less prone to artifacts | Requires cell lysis, endpoint measurement |

| Resazurin Reduction (CellTiter-Blue) | Reduction of resazurin to fluorescent resorufin | 1-4 hours | Inexpensive, more sensitive than tetrazolium assays | Fluorescent compounds may interfere |

| Live-cell Protease (CellTiter-Fluor) | Detection of live-cell protease activity | 30-60 minutes | Can be multiplexed with other assays, short incubation | Requires fluorometric detection |

| Real-time Viability (RealTime-Glo) | Conversion of prosubstrate to luciferase substrate by viable cells | Kinetic measurements over 3 days | Enables real-time monitoring, no cell lysis | Higher cost for long-term experiments |

Critical Technical Considerations

Solubility and Formulation

This compound has limited aqueous solubility. Recommended formulation approaches include:

- Stock solution: Prepare in DMSO at 10-50 mM concentration [1]

- Working solutions: Dilute in culture medium with final DMSO concentration ≤0.1%

- In vivo formulations: DMSO:Tween 80:Saline (10:5:85) or similar combinations [1]

Assay Optimization

- Cell density: Optimize for each cell line to ensure exponential growth throughout the assay

- Incubation time: 72 hours standard for proliferation assays, but may require optimization

- Controls: Include vehicle control (DMSO), blank (medium only), and positive control (e.g., staurosporine)

- Edge effect: Use perimeter wells for blanks or controls to minimize evaporation effects

Data Interpretation

- Selectivity: Compare IC₅₀ values between cancer and normal cells (e.g., HPDE) to assess therapeutic window

- p53 status: MA242 remains effective regardless of p53 status, but document p53 status of cell lines used

- Mechanistic confirmation: Confirm target engagement through Western blot analysis of MDM2 and NFAT1 levels

Applications in Drug Development

This compound represents a promising therapeutic strategy for several cancer types:

Pancreatic Cancer

- Potent activity against multiple pancreatic cancer cell lines regardless of p53 status [1] [3]

- Synergistic effects with gemcitabine in vitro and in vivo [3] [7]

- Inhibition of tumor growth and metastasis in orthotopic models [1]

Hepatocellular Carcinoma

- Effective against HCC models with IC₅₀ values of 0.1-0.31 μM [4]

- Correlated with high MDM2 and NFAT1 expression in patient samples [4]

- Suppressed HCC growth and metastasis in vivo [4]

Combination Therapies

This compound shows enhanced efficacy when combined with conventional chemotherapeutics:

- Gemcitabine: Enhanced antitumor effects in pancreatic cancer models [3] [7]

- Potential combinations: May synergize with other agents, particularly in p53-mutant cancers

Conclusion

This compound is a promising dual inhibitor of MDM2 and NFAT1 with potent anticancer activity across multiple cancer types. The protocols outlined herein provide robust methods for evaluating its efficacy in vitro, particularly through cell viability assays and target validation studies. Its unique p53-independent mechanism addresses a significant limitation of many MDM2-targeted therapies and warrants further investigation as a therapeutic candidate, particularly for aggressive cancers with high rates of p53 mutation.

References

- 1. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 2. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 3. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 4. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. How to Measure Cell Viability [promega.com]

- 7. MA242 is a Dual Inhibitor of MDM2 and NFAT1 [medchemexpress.com]

MA242 free base IC50 pancreatic cancer cell lines

Mechanism of Action of MA242

MA242 free base is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action is distinct from conventional MDM2-p53 binding inhibitors and operates independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].

- Direct Binding and Degradation: MA242 directly binds to both MDM2 and NFAT1 with high affinity, leading to the induction of their protein degradation [1] [3] [4].

- Transcriptional Inhibition: It inhibits NFAT1-mediated transcription of the MDM2 gene, thereby disrupting a key oncogenic pathway [1] [5].

- Cellular Consequences: This dual action results in decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) in pancreatic cancer cell lines [1] [3] [4].

The following diagram illustrates this primary mechanism and its functional consequences.

Efficacy Data in Pancreatic Cancer Models

MA242 exhibits potent and selective anti-tumor activity across various pancreatic cancer models.

In Vitro Cytotoxicity (Cell Viability Assay)

The table below summarizes the IC₅₀ values of MA242 in a panel of human pancreatic cancer cell lines and a normal ductal cell line after a 72-hour treatment [1] [3] [4].

| Cell Line | p53 Status | IC₅₀ (μM) |

|---|---|---|

| Panc-1 | Mutant | 0.14 |

| Mia-Paca-2 | Mutant | 0.14 |

| AsPC-1 | Mutant | 0.15 |

| BxPC-3 | Wild-type | 0.25 |

| HPAC | Wild-type | 0.40 |

| HPDE (Normal) | - | 5.81 |

These results demonstrate that MA242 is significantly more potent in cancer cells (IC₅₀: 0.14-0.40 μM) than in normal HPDE cells (IC₅₀: 5.81 μM), indicating a selective cytotoxicity against cancer cells [1].

In Vivo Efficacy (Mouse Xenograft Models)

MA242 administered intraperitoneally (IP) showed strong dose-dependent inhibition of tumor growth in orthotopic pancreatic cancer models without significant host toxicity [1] [3] [4].

| Model | Dosing Regimen | Result (Tumor Growth Inhibition) |

|---|---|---|

| Panc-1-Luc (orthotopic) | 2.5 mg/kg, IP, 5 days/wk, 5 weeks | 56.1% inhibition |

| Panc-1-Luc (orthotopic) | 5 mg/kg, IP, 5 days/wk, 5 weeks | 82.5% inhibition |

| AsPC-1-Luc (orthotopic) | 10 mg/kg, IP, 5 days/wk, 3 weeks | 89.5% inhibition (p < 0.01) |

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the core methodologies.

Protocol 1: Cell Viability Assay (SRB) [1] [4]

- Purpose: To determine the concentration-dependent cytotoxic effects of MA242.

- Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, AsPC-1) and normal HPDE cells.

- Procedure:

- Seed cells in 96-well plates (3-5 x 10³ cells/well).

- After 24 hours, treat with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5 μM). Use DMSO as a vehicle control.

- Incubate for 72 hours.

- Measure cell viability using Sulforhodamine B (SRB) assay or similar (e.g., MTT).

- Measure absorbance at 450-565 nm and calculate IC₅₀ values.

Protocol 2: Western Blot Analysis [1] [4]

- Purpose: To confirm the effect of MA242 on MDM2 and NFAT1 protein levels.

- Procedure:

- Seed pancreatic cancer cells (e.g., HPAC, Panc-1) in culture dishes.

- Treat cells with MA242 (0.1, 0.2, 0.5 μM) or vehicle for 24 hours.

- Extract total protein using RIPA buffer with protease inhibitors.

- Separate proteins (40 μg per sample) by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane with 5% non-fat milk for 1 hour.

- Incubate with primary antibodies (anti-MDM2, anti-NFAT1, anti-β-Actin/GAPDH as loading control) overnight at 4°C.

- Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detect bands using enhanced chemiluminescence (ECL) substrate.

Protocol 3: In Vivo Efficacy Study [1] [3]

- Purpose: To evaluate the anti-tumor efficacy of MA242 in mouse models.

- Animal Model: Female athymic nude mice (4-6 weeks old) bearing orthotopic Panc-1-Luc or AsPC-1-Luc tumors.

- Dosing Formulation: Prepare MA242 in a suitable vehicle for IP injection (e.g., DMSO: Tween 80: Saline = 10:5:85) [3].

- Study Design:

- When tumors reach ~90 mm³, randomize mice into groups (e.g., vehicle control, 2.5 mg/kg MA242, 5 mg/kg MA242).

- Administer MA242 or vehicle via IP injection, 5 days per week for 3-5 weeks.

- Monitor tumor volume regularly using calipers (Volume = (length × width²)/2) and bioluminescent imaging if applicable.

- Record body weight weekly to assess toxicity.

- Perform statistical analysis on final tumor weights/volumes.

The workflow for planning and conducting these key experiments is visualized below.

Application Notes for Researchers

- p53-Independent Action: MA242 is particularly valuable for studying pancreatic cancer with a high frequency of p53 mutations, as its efficacy is independent of p53 status [1] [2].

- Combination Potential: Preliminary data suggests MA242 can be used alone or in combination with gemcitabine, showing enhanced inhibition of tumor growth and metastasis [1].

- Selectivity Profile: The notably higher IC₅₀ in normal HPDE cells highlights its selective cytotoxicity, a desirable feature for a potential therapeutic agent [1].

- Handling and Storage: this compound is for research use only. Store the powder at -20°C. For in vivo studies, it may require specific formulation vehicles to ensure solubility and bioavailability [3].

References

- 1. Discovery and characterization of dual inhibitors of MDM2 and ... [pmc.ncbi.nlm.nih.gov]

- 2. MDM2-NFAT1 Dual Inhibitor, MA242 - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis | 1049704-17-7 [invivochem.com]

- 4. MA242 | MDM2-NFAT1 Inhibitor [medchemexpress.com]

- 5. MA-242 exerts potent antitumor activity by modulating ... [bioworld.com]

Comprehensive Application Notes and Protocols for MA242 Free Base: A Dual MDM2 and NFAT1 Inhibitor

Introduction to MA242 Free Base

This compound is a novel, specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor, representing a promising therapeutic strategy for multiple cancer types. This small molecule inhibitor exhibits a unique mechanism of action that differs from traditional MDM2-p53 binding inhibitors by functioning independently of p53 status, making it particularly valuable for treating cancers with p53 mutations or deficiencies. MA242 directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation via the ubiquitin-proteasome system, and inhibits NFAT1-mediated MDM2 transcription, thereby disrupting a critical oncogenic pathway in cancer progression and metastasis. [1] [2] [3]

The therapeutic significance of MA242 stems from its ability to simultaneously target two interconnected nodes in cancer signaling pathways. MDM2 overexpression is frequently observed in human cancers and contributes to tumorigenesis through both p53-dependent and p53-independent mechanisms. Meanwhile, NFAT1 activation promotes cancer cell proliferation, migration, invasion, and angiogenesis. The discovery that NFAT1 directly binds to the P2 promoter of MDM2 and induces its expression revealed a crucial regulatory connection between these two oncogenic factors, providing the rational basis for developing dual inhibitors like MA242. [4] [5] [6]

Quantitative Data Summary

In Vitro Anticancer Activity

Table 1: In vitro cytotoxicity profile of this compound across various cancer cell lines

| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Incubation Time | Reference |

|---|---|---|---|---|---|

| Panc-1 | Pancreatic | Mutant | 0.14 | 72 hours | [1] [2] |

| Mia-Paca-2 | Pancreatic | Mutant | 0.14 | 72 hours | [1] [2] |

| AsPC-1 | Pancreatic | Wild-type | 0.15 | 72 hours | [1] [2] |

| BxPC-3 | Pancreatic | Wild-type | 0.25 | 72 hours | [1] [2] |

| HPAC | Pancreatic | - | 0.40 | 72 hours | [1] [2] |

| HPDE | Normal pancreatic ductal | - | 5.81 | 72 hours | [1] [2] |

| HCC cells | Hepatocellular | Mixed | 0.10-0.31 | 72 hours | [7] [8] |

Table 2: Protein degradation parameters for this compound treatment

| Parameter | MDM2 Reduction | NFAT1 Reduction | Experimental Conditions | Reference | |---------------|--------------------|---------------------|----------------------------|--------------| | Concentration Range | Dose-dependent | Dose-dependent | 0.1-0.5 μM for 24 hours | [1] [2] | | Optimal Concentration | Significant reduction at 0.5 μM | Significant reduction at 0.5 μM | 24 hours treatment | [1] [2] | | Time Course | Observable at 24 hours | Observable at 24 hours | 0.5 μM concentration | [1] [2] | | Mechanism Enhanced auto-ubiquitination & proteasomal degradation | Degradation via proteasomal pathway | In vitro and in vivo models | [7] [3] |

In Vivo Anticancer Activity

Table 3: In vivo efficacy parameters of this compound in xenograft models

| Cancer Model | Dosing Regimen | Route | Treatment Duration | Efficacy Outcome | Reference |

|---|---|---|---|---|---|

| Panc-1 orthotopic pancreatic | 2.5 mg/kg/d, 5 d/wk | Intraperitoneal | 5 weeks | 56.1% tumor growth inhibition | [1] [2] |

| Panc-1 orthotopic pancreatic | 5 mg/kg/d, 5 d/wk | Intraperitoneal | 5 weeks | 82.5% tumor growth inhibition | [1] [2] |

| AsPC-1 orthotopic pancreatic | 10 mg/kg/d, 5 d/wk | Intraperitoneal | 3 weeks | 89.5% tumor growth inhibition | [1] [2] |

| Hepatocellular carcinoma | 2.5-10 mg/kg/d | Intraperitoneal | 3-5 weeks | Profound inhibition of growth and metastasis | [7] [8] |

| Breast cancer models | 5-10 mg/kg/d | Intraperitoneal | 3-5 weeks | Significant tumor growth inhibition | [9] |

Experimental Protocols

Protein Degradation Analysis Protocol

Objective: To evaluate the effects of this compound on MDM2 and NFAT1 protein levels in cancer cells.

Materials:

- Cancer cell lines (e.g., HPAC, Panc-1, AsPC-1 for pancreatic cancer; various lines for hepatocellular carcinoma or breast cancer)

- This compound (prepared as 10 mM stock solution in DMSO, stored at -20°C)

- Complete cell culture medium appropriate for each cell line

- RIPA lysis buffer with protease inhibitors

- BCA protein assay kit

- SDS-PAGE gel and Western blotting apparatus

- Primary antibodies: anti-MDM2, anti-NFAT1, anti-β-actin (loading control)

- HRP-conjugated secondary antibodies

- ECL detection reagent

Procedure:

- Cell Seeding: Plate cells at an appropriate density (e.g., 2-5 × 10^5 cells per well in 6-well plates) in complete medium and allow to adhere overnight.

- Compound Treatment: Prepare fresh treatment medium containing this compound at concentrations of 0.1, 0.2, and 0.5 μM. Include a vehicle control (DMSO at same concentration as in treated cells, typically ≤0.1%).

- Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ incubator.

- Protein Extraction:

- Aspirate medium and wash cells with cold PBS

- Lyse cells in RIPA buffer with protease inhibitors (100-200 μL per well)

- Incubate on ice for 15-30 minutes, then scrape and collect lysates

- Centrifuge at 14,000 × g for 15 minutes at 4°C

- Transfer supernatant to new tubes

- Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's protocol.

- Western Blot Analysis:

- Separate 20-30 μg of total protein by SDS-PAGE

- Transfer to PVDF or nitrocellulose membrane

- Block with 5% non-fat milk in TBST for 1 hour at room temperature

- Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C

- Wash membrane 3× with TBST, 5 minutes each

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature

- Wash membrane 3× with TBST, 5 minutes each

- Detect using ECL reagent and visualize with imaging system

Expected Results: Dose-dependent decrease in both MDM2 and NFAT1 protein levels should be observed, with significant reduction typically at 0.5 μM concentration after 24 hours of treatment. [1] [2]

Cell Viability and Apoptosis Assay Protocol

Objective: To determine the cytotoxic effects of this compound and its induction of apoptosis in cancer cells.

Materials:

- Cancer cell lines of interest

- This compound (10 mM stock in DMSO)

- Cell culture medium and reagents

- MTT reagent or alternative cell viability assay kit

- Annexin V-FITC/PI apoptosis detection kit

- Flow cytometer

Procedure: Cell Viability Assay (MTT):

- Plate cells in 96-well plates at density of 3-5 × 10³ cells per well in 100 μL medium and incubate overnight.

- Treat cells with this compound at concentrations ranging from 0.05 to 5 μM for 72 hours.

- Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

- Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.

- Measure absorbance at 570 nm with reference filter at 650 nm.

- Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining):

- Seed cells in 6-well plates at density of 2-5 × 10^5 cells per well and incubate overnight.

- Treat cells with this compound at IC50 concentration or concentration range (e.g., 0.1-0.5 μM) for 24-48 hours.

- Harvest cells (including floating cells) by trypsinization.

- Wash cells twice with cold PBS and resuspend in 1× binding buffer.

- Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol.

- Analyze by flow cytometry within 1 hour of staining.

Expected Results: MA242 treatment should significantly reduce cell viability in a dose-dependent manner, with IC50 values typically ranging from 0.1 to 0.4 μM for pancreatic cancer cells and 0.1 to 0.31 μM for hepatocellular carcinoma cells. Apoptosis assays should demonstrate increased percentage of Annexin V-positive cells, indicating induction of programmed cell death. [1] [2] [8]

In Vivo Efficacy Study Protocol

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Materials:

- Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)

- Cancer cells for xenograft establishment (e.g., AsPC-1-Luc or Panc-1-Luc for pancreatic cancer)

- This compound (prepared in suitable formulation for in vivo administration)

- Caliper for tumor measurement or in vivo imaging system for luciferase-expressing cells

Procedure:

Tumor Implantation:

- For orthotopic pancreatic cancer models: implant 1×10^6 Panc-1-Luc or AsPC-1-Luc cells into the pancreas

- For subcutaneous models: implant cells in the flank region

- Allow tumors to establish for 7-14 days before randomization

Animal Grouping and Dosing:

- Randomize tumor-bearing mice into treatment groups (n=5-10 per group)

- Administer this compound via intraperitoneal injection at:

- 2.5 or 5 mg/kg/d, 5 days/week for 5 weeks (Panc-1 models)

- 10 mg/kg/d, 5 days/week for 3 weeks (AsPC-1 models)

- Include vehicle control group receiving formulation alone

Tumor Monitoring:

- Measure tumor dimensions 2-3 times weekly using calipers

- Calculate tumor volume using formula: V = (length × width²)/2

- For luciferase-expressing tumors, monitor bioluminescence weekly using in vivo imaging system after luciferin injection

- Monitor body weight weekly as indicator of systemic toxicity

Endpoint Analysis:

- Euthanize animals at study endpoint or when tumors reach predetermined size

- Collect tumors for further analysis (e.g., Western blotting, immunohistochemistry)

- Process tissues for histopathological examination

Expected Results: MA242 treatment should result in significant inhibition of tumor growth compared to vehicle control, with efficacy ranging from 56.1% to 89.5% tumor growth inhibition depending on model and dosage. No significant body weight loss or overt toxicity should be observed at the effective doses. [1] [2] [3]

Signaling Pathway and Mechanism of Action

The dual inhibitory activity of this compound represents an innovative approach to targeting interconnected oncogenic pathways. The following diagram illustrates the molecular mechanisms underlying MA242's activity: